7-Bromo-4,4-difluorochromane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4,4-difluoro-2,3-dihydrochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-1-2-7-8(5-6)13-4-3-9(7,11)12/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STADVUZYLPCMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1(F)F)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Bromo 4,4 Difluorochromane and Analogous Structures
Strategies for Constructing the Difluorochromane Moiety
The introduction of a difluoromethylene group at the C4-position of the chromane (B1220400) scaffold presents a synthetic challenge. Several modern synthetic strategies have been developed to address this, ranging from photoredox catalysis to the use of specialized fluorinating reagents.
Visible-Light-Promoted Cascade Radical Cyclization for Difluorochroman-4-ones
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. One such application is the synthesis of difluorochroman-4-ones through a cascade radical cyclization. This approach often involves the reaction of a 2-(allyloxy)arylaldehyde with a difluoromethyl radical precursor.
In a notable example, the reaction of 2-(allyloxy)arylaldehydes with bromodifluoroacetamide under visible light irradiation, without the need for a photocatalyst, has been shown to produce a variety of difluorochroman-4-ones. This reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex. The process is initiated by the generation of a difluoroacetyl radical, which then undergoes a cascade of reactions including intermolecular addition to the alkene and subsequent cyclization to form the chroman-4-one ring system. The reaction exhibits good functional group tolerance, providing a versatile route to these valuable compounds.
| Entry | 2-(allyloxy)arylaldehyde | Reagent | Conditions | Product | Yield (%) |
| 1 | 2-(allyloxy)benzaldehyde | Bromodifluoroacetamide | Visible Light, TMEDA | 3-(difluoroacetyl)chroman-4-one | 76 |
| 2 | 2-(allyloxy)-5-bromobenzaldehyde | Bromodifluoroacetamide | Visible Light, TMEDA | 6-bromo-3-(difluoroacetyl)chroman-4-one | 65 |
| 3 | 2-(allyloxy)-5-chlorobenzaldehyde | Bromodifluoroacetamide | Visible Light, TMEDA | 6-chloro-3-(difluoroacetyl)chroman-4-one | 71 |
Copper-Catalyzed Difluoroacetylation Approaches
Copper catalysis offers another effective avenue for the introduction of difluoroacetyl groups into organic molecules. These methods often utilize readily available difluoroacetylating agents and proceed under mild reaction conditions. For instance, the copper-catalyzed difluoroacetylation of alkenes with reagents like ethyl bromodifluoroacetate can be employed to generate difluoroacetylated intermediates that could potentially be cyclized to form difluorochroman-4-ones.
While a direct copper-catalyzed synthesis of 7-bromo-4,4-difluorochromane is not extensively documented, the principles of copper-catalyzed difluoroacetylation of phenols or related precursors represent a viable synthetic strategy. These reactions typically involve the in situ generation of a difluoroacetyl radical or a copper-difluoroacetyl species that can then react with the aromatic or olefinic substrate.
Utilization of Bromodifluoroacetamide in Difluorochroman-4-one Synthesis
Bromodifluoroacetamide has proven to be a valuable reagent for the synthesis of difluorochroman-4-ones, particularly in visible-light-mediated reactions as discussed in section 2.1.1. Its utility stems from its ability to serve as a precursor to the key difluoroacetyl radical under photoredox conditions. The reaction between a 2-(allyloxy)arylaldehyde and bromodifluoroacetamide under visible light irradiation provides a direct route to 3-(difluoroacetyl)chroman-4-ones. This transformation highlights the efficiency of using specialized fluorinated building blocks in complex molecule synthesis.
Unconventional Transformations Involving Difluorocarbene
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to introduce a CF₂ group into a molecule. nih.govcas.cn Classic methods for generating difluorocarbene often require harsh conditions. nih.gov However, modern methods have been developed that allow for the generation of difluorocarbene under milder conditions. nih.gov For instance, (bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) can serve as a difluorocarbene precursor upon activation with a mild base. nih.gov
The reaction of difluorocarbene with a suitable chromene precursor could potentially lead to the formation of a difluorocyclopropane intermediate, which could then undergo rearrangement to form the 4,4-difluorochromane skeleton. While direct difluorocarbene insertion into the C-H bonds of a pre-formed chromane is challenging, transformations involving the addition of difluorocarbene to a double bond within a precursor molecule followed by subsequent ring-closing or rearrangement reactions offer a plausible, albeit unconventional, route to the desired difluorochromane structure.
Synthetic Routes to Brominated Chromane Frameworks
Hydrogenation Addition Methods for Bromochromane Synthesis
A common and effective method for the synthesis of the chromane framework is the reduction of the corresponding chromone (B188151). Specifically, 7-bromochroman-4-one can be synthesized via the hydrogenation of 7-bromo-4H-chromen-4-one. chemicalbook.com This reduction can be achieved using catalytic hydrogenation with hydrogen gas and a suitable catalyst.
A well-documented procedure involves the use of Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) for the hydrogenation of 7-bromo-4H-chromen-4-one. chemicalbook.com This method provides the desired 7-bromochroman-4-one in good yield. chemicalbook.com
| Substrate | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 7-Bromo-4H-chromen-4-one | Rh(PPh₃)₃Cl | Ethanol | 0.3 | 70 | 20 | 7-Bromochroman-4-one | 79.8 |
This 7-bromochroman-4-one is a key intermediate that can then be subjected to fluorination reactions at the C4-position to ultimately yield this compound.
Preparation from Chroman-4-ones and Related Precursors
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the appropriately substituted chroman-4-one precursor. The key transformation is the conversion of the carbonyl group at the C4 position into a geminal difluoride.
The initial step often involves the synthesis of 7-bromochroman-4-one. This can be achieved through various methods, including the intramolecular cyclization of 3-(3-bromophenoxy)propanoic acid. More contemporary methods involve a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. acs.orgfao.org
Once the 7-bromochroman-4-one precursor is obtained, the crucial gem-difluorination of the C4-carbonyl group is performed. Deoxofluorinating reagents are employed for this transformation. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for converting ketones to geminal difluorides. orientjchem.org The reaction mechanism involves the initial activation of the carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluorinated product. nih.gov
| Precursor | Reagent | Product | Notes |
| 7-Bromochroman-4-one | Diethylaminosulfur trifluoride (DAST) | This compound | DAST is effective but can be thermally unstable. |
| 7-Bromochroman-4-one | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | This compound | Offers greater thermal stability compared to DAST. clockss.org |
| 7-Bromochroman-4-one | Aminodifluorosulfinium tetrafluoroborates | This compound | Storage-stable reagents that may offer higher selectivity and produce fewer elimination byproducts. clockss.org |
Other fluorinating agents, such as the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), can also be utilized and may offer advantages in terms of safety and handling. clockss.org The choice of solvent is typically an inert one, like dichloromethane, and the reactions are often run at mild temperatures, from 0 °C to room temperature, to control reactivity and minimize side reactions. chiralen.com
Regioselective Bromination Techniques for Chromane Precursors and Analogues
Achieving the desired regiochemistry during the bromination of the chromane ring is critical for the synthesis of this compound. The position of bromination on the aromatic ring is influenced by the directing effects of the substituents already present, primarily the ether oxygen and the carbonyl group, as well as the choice of brominating agent and reaction conditions.
For the synthesis of 7-bromochroman-4-one, electrophilic aromatic substitution is the key reaction. The ether oxygen is an ortho-, para-director. Starting from chroman-4-one, direct bromination would likely lead to substitution at the 6- and/or 8-positions due to the activating effect of the ether oxygen. Therefore, to achieve substitution at the 7-position, a precursor with a directing group that favors this position is often necessary, or a multi-step synthesis starting from a pre-brominated phenol (B47542) is employed.
In related heterocyclic systems like benzofurans, regioselective bromination has been achieved by carefully selecting the solvent and bromide salts. researchgate.net For instance, the use of N-bromosuccinimide (NBS) is a common method for the bromination of activated aromatic rings under mild conditions. In some cases, pyridinium tribromide (Py·Br3) has been used for the bromination of chroman-4-one derivatives, although this has been reported to favor substitution at the 3-position. orientjchem.org
| Substrate | Brominating Agent | Position of Bromination | Reference |
| Chroman-4-one derivative | Pyridinium tribromide (Py·Br3) | 3-position | orientjchem.org |
| Benzofuran | NH4Br in AcOH/H2O | 5-position or 5,7-positions | researchgate.net |
| Fused azine N-oxides | Tosic anhydride/TBA-Br | C2-position | chiralen.com |
The development of highly regioselective bromination methods for the chromane skeleton remains an area of interest, with electrochemical methods and the use of specific catalysts showing promise for controlling the site of halogenation. researchgate.net
Integrated Approaches for Bromo-Difluoro Chromane System Assembly
The assembly of the bromo-difluoro chromane system can be approached through integrated strategies that aim to improve efficiency by combining multiple transformations. These can be categorized into sequential functionalization and one-pot synthesis applications.
Sequential Functionalization Strategies
A sequential functionalization strategy is the most straightforward and commonly implied approach for the synthesis of this compound. This involves a step-by-step introduction of the required functional groups onto the chromane core. A typical sequence would be:
Synthesis of the Chroman-4-one Core: Construction of the basic chroman-4-one skeleton.
Regioselective Bromination: Introduction of the bromine atom at the C7 position of the aromatic ring to yield 7-bromochroman-4-one.
Geminal Difluorination: Conversion of the C4-carbonyl group to a CF2 group.
One-Pot Synthesis Applications in Halogenated Chromane Derivatization
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. While a direct one-pot synthesis of this compound is not prominently reported, the principles of one-pot reactions are applicable to the synthesis of halogenated chromane derivatives.
Multicomponent reactions (MCRs) are a powerful tool for the rapid assembly of complex molecules like chromenes. acs.org For example, a three-component reaction of a naphthol, an aromatic aldehyde, and malononitrile can efficiently produce chromene derivatives. acs.org One could envision a similar multicomponent strategy starting with a brominated phenol to directly generate a brominated chromane precursor.
Furthermore, tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations, are highly desirable. For instance, a cascade radical cyclization of 2-(allyloxy)arylaldehydes has been used to synthesize various chroman-4-one derivatives. researchgate.netresearchgate.net Integrating a bromination or fluorination step into such a cascade could potentially lead to a more convergent synthesis of halogenated chromanes.
Asymmetric Synthesis and Enantioselective Methodologies for Chiral Chromane Derivatives
While this compound itself is achiral, the development of asymmetric methodologies is crucial for the synthesis of chiral chromane derivatives, which are of significant interest in medicinal chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these compounds.
Organocatalytic Domino Reactions for Stereoselective Chromane Synthesis
Organocatalytic domino reactions, also known as cascade reactions, allow for the construction of complex chiral molecules from simple precursors in a single operation, with the stereochemistry controlled by a chiral organocatalyst. These reactions are highly atom-economical and often proceed with excellent enantioselectivity and diastereoselectivity.
A common strategy for the asymmetric synthesis of chiral chromanes involves a tandem Michael addition-hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. acs.org Chiral secondary amine catalysts, such as those derived from proline, are often used to mediate these transformations. acs.org The catalyst activates the aldehyde to form a chiral enamine intermediate, which then undergoes a stereoselective Michael addition to the nitroalkene. The subsequent intramolecular hemiacetalization then forms the chiral chromane ring.
| Reaction Type | Catalysts | Key Features |
| Tandem Michael addition-hemiacetalization | Diphenylprolinol silyl ether | Excellent enantioselectivities (up to 99% ee). acs.org |
| Oxa-Michael-nitro-Michael domino reaction | Squaramide-based catalysts | Produces polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). rsc.org |
| Asymmetric cascade reactions | Chiral secondary amines | Diversified synthesis of chromane-containing polyheterocyclic compounds with high regio- and stereocontrol. |
| Domino oxa-Michael/1,6-addition | Bifunctional thiourea organocatalyst | Affords 4-phenyl-substituted chromans with three adjacent stereogenic centers in high yields and stereoselectivities. |
Bifunctional organocatalysts, such as squaramide- and thiourea-based catalysts, have also proven to be highly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol. These domino reactions provide access to a wide range of structurally diverse and enantiomerically enriched chromane derivatives, which can serve as valuable building blocks for further synthetic elaboration. rsc.org
Enzymatic Resolution Techniques for Fluorinated Chromanes
Enzymatic kinetic resolution is a widely employed strategy for the separation of racemates. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The differing reaction rates allow for the separation of the two enantiomers. In the context of fluorinated chromanes, this methodology can be applied to the resolution of a racemic mixture of 7-bromo-4,4-difluorochroman-4-ol.
The most common approach involves the enantioselective acylation of the racemic alcohol using a lipase in a non-aqueous solvent. Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) and Burkholderia cepacia lipase are frequently used due to their broad substrate scope and high enantioselectivity. researchgate.net The reaction involves an acyl donor, typically a vinyl ester like vinyl acetate or vinyl butanoate, which allows for an irreversible acylation process.
For instance, in a typical resolution, the racemic 7-bromo-4,4-difluorochroman-4-ol would be dissolved in an organic solvent such as n-hexane or tert-butyl methyl ether. The lipase and acyl donor are then added, and the reaction is monitored until approximately 50% conversion is reached. At this point, one enantiomer will have been predominantly acylated to the corresponding ester, while the other enantiomer remains as the unreacted alcohol. The separation of the resulting ester and the unreacted alcohol can then be achieved by standard chromatographic techniques. This method has proven effective for the resolution of structurally similar compounds like trans-flavan-4-ols and fluorinated propargyl alcohols, often yielding products with high enantiomeric excess (>95%). researchgate.netmdpi.com
The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, solvent, acyl donor, and reaction temperature. researchgate.net Optimization of these parameters is crucial to achieve both high enantioselectivity and a good yield of the desired enantiomer.
| Parameter | Condition | Effect on Resolution |
| Enzyme | Candida antarctica lipase B (Novozym 435), Burkholderia cepacia lipase | High enantioselectivity for a broad range of alcohols. |
| Acyl Donor | Vinyl acetate, Vinyl butanoate | Irreversible acylation drives the reaction forward. |
| Solvent | n-Hexane, tert-Butyl methyl ether (MTBE) | Influences enzyme activity and solubility of substrates. |
| Temperature | 30-60 °C | Affects reaction rate and enzyme stability. |
Ketoreductase-Mediated Asymmetric Reduction in Difluorochromanone Systems
An alternative and often more efficient approach to obtaining a single enantiomer of a chiral alcohol is the asymmetric reduction of a prochiral ketone. This method can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. researchgate.net
For the synthesis of enantiomerically pure 7-bromo-4,4-difluorochroman-4-ol, the corresponding prochiral ketone, 7-bromo-4,4-difluorochroman-4-one, would serve as the substrate. The asymmetric reduction is dependent on a hydride source, which is typically a nicotinamide cofactor, either NADH or NADPH. researchgate.net Due to the high cost of these cofactors, an in-situ cofactor regeneration system is essential for the economic viability of the process on a larger scale.
A common cofactor regeneration system involves the use of a sacrificial alcohol, such as isopropanol, and a corresponding alcohol dehydrogenase. Alternatively, a glucose/glucose dehydrogenase system can be employed. The ketoreductase and the cofactor regeneration system can be implemented using either isolated enzymes or whole-cell biocatalysts (e.g., recombinant E. coli or yeast cells) that overexpress the necessary enzymes. researchgate.net
The selection of the ketoreductase is critical, as it determines the stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is produced). A wide range of commercially available KREDs with varying substrate specificities and stereoselectivities allows for the screening and identification of an optimal enzyme for the reduction of 7-bromo-4,4-difluorochroman-4-one. The reaction is typically carried out in an aqueous buffer, often with a co-solvent to improve the solubility of the hydrophobic ketone substrate.
| Component | Role | Example |
| Substrate | Prochiral ketone | 7-Bromo-4,4-difluorochroman-4-one |
| Biocatalyst | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Recombinant E. coli expressing a specific KRED |
| Cofactor | Hydride source for reduction | NADPH or NADH |
| Cofactor Regeneration | Recycles the oxidized cofactor (NADP+/NAD+) | Isopropanol/ADH or Glucose/Glucose Dehydrogenase |
| Reaction Medium | Aqueous buffer with co-solvent | Phosphate buffer with DMSO or isopropanol |
This biocatalytic approach offers a direct and highly enantioselective route to chiral fluorinated chromanols, which are valuable building blocks in medicinal chemistry. nih.gov
Chemical Reactivity and Mechanistic Investigations of 7 Bromo 4,4 Difluorochromane and Derivatives
Reactivity Profiles of the Bromine Moiety in Chromanes
The bromine atom attached to the aromatic core of the chromane (B1220400) serves as a versatile functional handle for a wide array of chemical modifications. Its reactivity is characteristic of an aryl bromide, allowing for its participation in the formation of organometallic species and in transition metal-catalyzed cross-coupling reactions.
The bromine atom of 7-Bromo-4,4-difluorochromane can be readily converted into an organolithium derivative through a halogen-lithium exchange reaction. This transformation is typically achieved by treating the bromo-chromane with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). mt.comgrowingscience.comresearchgate.net The resulting 7-lithio-4,4-difluorochromane is a potent nucleophile and a strong base, making it a valuable intermediate for the synthesis of a diverse range of derivatives. acs.org
The formation of the lithio derivative fundamentally alters the reactivity of the 7-position from electrophilic (in the bromo-chromane) to nucleophilic. This allows for the introduction of various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. For instance, the lithiated intermediate can react with aldehydes and ketones to form secondary and tertiary alcohols, with carbon dioxide to yield a carboxylic acid, or with esters to generate ketones. This versatility makes the lithiation of the bromine moiety a cornerstone for the elaboration of the chromane scaffold.
The general scheme for the generation of the lithio derivative and its subsequent reaction with an electrophile can be represented as follows:
The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in organic synthesis. libretexts.orgresearchgate.net Common examples of such transformations include the Suzuki-Miyaura, Heck, and Negishi couplings. libretexts.orgorganic-chemistry.orgyoutube.com
In a typical Suzuki-Miyaura coupling , the bromo-chromane is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgugr.es This reaction results in the formation of a new carbon-carbon bond between the chromane ring and the organic group from the organoboron reagent. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
The Heck reaction , on the other hand, involves the coupling of the bromo-chromane with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov This reaction leads to the formation of a new carbon-carbon bond at one of the vinylic positions of the alkene, effectively arylating the double bond. researchgate.net
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromo-chromane, again in the presence of a palladium catalyst. researchgate.net This method is known for its high reactivity and functional group tolerance.
These palladium-mediated reactions provide a modular and efficient approach to introduce a wide variety of substituents at the 7-position of the chromane ring, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This versatility is crucial for the synthesis of libraries of compounds for various applications.
| Palladium-Catalyzed Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl, Heteroaryl, Alkenyl, or Alkyl substituted chromane |
| Heck | Alkene (e.g., H₂C=CHR) | Alkenyl-substituted chromane |
| Negishi | Organozinc Reagent (e.g., R-ZnX) | Aryl, Heteroaryl, Alkenyl, or Alkyl substituted chromane |
| Stille | Organotin Reagent (e.g., R-SnBu₃) | Aryl, Heteroaryl, Alkenyl, or Alkyl substituted chromane |
| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Alkynyl-substituted chromane |
Reactivity Associated with the Geminal Difluoride Group
The presence of two fluorine atoms at the 4-position of the chromane ring significantly influences the molecule's electronic properties and reactivity.
Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms at the benzylic position create a strong dipole, with the electron density being pulled away from the carbon atom at the 4-position. This inductive effect has several important consequences for the molecule's reactivity.
The gem-difluoro group is known to be a bioisostere for a carbonyl group or an ether oxygen, meaning it can mimic these groups in biological systems due to similar steric and electronic properties. rsc.orgnih.gov The CF₂ group can also act as a lipophilic hydrogen bond donor.
The electron-withdrawing nature of the CF₂ group can influence the reactivity of the adjacent atoms. For example, it can affect the acidity of neighboring C-H bonds and modulate the electron density of the aromatic ring. The difluoro(methoxy)methyl group (CF₂OCH₃), a related moiety, has been shown to act as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.ua This suggests that the CF₂ group in the chromane ring will have a deactivating effect on the aromatic ring towards electrophilic substitution, although this effect is likely to be less pronounced than that of a nitro group.
Furthermore, the gem-difluoro group can influence the conformational preferences of the molecule. Studies on model macrocyclic systems have shown that a gem-difluorinated alkoxyphenyl group can alter the conformational equilibrium of the macrocycle. nih.gov
| Property | Influence of the Geminal Difluoride Group |
| Electronic Effect | Strong electron-withdrawing inductive effect (-I). |
| Reactivity of Adjacent Positions | Can increase the acidity of neighboring C-H bonds. |
| Aromatic Ring Reactivity | Deactivating towards electrophilic aromatic substitution. |
| Bioisosterism | Can act as a bioisostere for carbonyl or ether functionalities. |
| Conformational Preference | Can influence the conformational equilibrium of the molecule. |
Reactivity of the Chromane Ring System and its Derivatives
The chromane ring system itself is a key structural motif that can be formed through various cyclization and rearrangement processes.
The synthesis of the chromane skeleton often involves an intramolecular cyclization as a key step. A common strategy is the reaction of a phenol (B47542) with a suitable three-carbon component. For example, the reaction of a phenol with an α,β-unsaturated aldehyde or ketone can lead to the formation of a chromane ring through a domino Michael/hemiacetalization reaction. rsc.org Organocatalytic methods have been developed to achieve this transformation in a highly enantio- and diastereoselective manner. rsc.org
Another approach involves the acid-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. acs.org This method provides a convergent route to a variety of chromane derivatives under mild conditions. Dehydrative cyclization of diols is another effective method for the formation of the tetrahydrofuran ring present in the chromane structure. mdpi.com
Palladium-catalyzed reactions can also be employed for the synthesis of the chromane ring. For instance, a Heck coupling of an allylic alcohol with a 2-iodophenol, followed by reduction and a Mitsunobu cyclization, provides a convergent route to 2-substituted chromans. organic-chemistry.org
During the synthesis of substituted chromanes, rearrangement reactions can sometimes occur. For example, in the synthesis of chroman-4-ones, a Baker–Venkataraman rearrangement can be utilized to form a diketo intermediate which then undergoes an acid-catalyzed cyclization. nih.gov The potential for carbocation rearrangements should also be considered in acid-catalyzed cyclization reactions leading to the chromane core.
| Cyclization Strategy | Key Reactants | Reaction Type |
| Domino Reaction | Phenol and α,β-unsaturated aldehyde/ketone | Michael addition / Hemiacetalization |
| Acid-Catalyzed Annulation | o-Hydroxy benzylic alcohol and alkene | Electrophilic aromatic substitution / Cyclization |
| Dehydrative Cyclization | Diol | Intramolecular nucleophilic substitution |
| Heck Coupling / Mitsunobu Cyclization | 2-Iodophenol and allylic alcohol | Palladium-catalyzed coupling / Intramolecular etherification |
| Baker–Venkataraman Rearrangement | 2'-Hydroxyacetophenone derivative | Rearrangement / Acid-catalyzed cyclization |
Nucleophilic Substitution and Addition Patterns on the Chromane Scaffold
The reactivity of the this compound scaffold is primarily dictated by the electronic properties of the substituents on both the aromatic and pyran rings. The bromine atom at the 7-position and the two fluorine atoms at the 4-position significantly influence the electron density distribution across the molecule, thereby directing the course of nucleophilic attack.
The bromine atom on the aromatic ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) at this position is challenging due to the relatively electron-rich nature of the benzene (B151609) ring, palladium-catalyzed reactions provide an efficient route for functionalization. Reactions such as Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the C7-position. The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The gem-difluoro group at the 4-position has a profound impact on the reactivity of the adjacent carbons. The strong electron-withdrawing nature of the fluorine atoms polarizes the C4-O bond and can influence the stability of intermediates. While direct nucleophilic substitution at the C4 position is not typical for this saturated carbon, the electronic effects of the difluoro group can be transmitted through the scaffold.
Nucleophilic addition to the chromane scaffold of this compound is not a commonly observed reaction pattern under standard conditions, as the pyran ring is already saturated. However, the presence of the electron-withdrawing groups can activate adjacent positions to other types of chemical transformations.
Below is a table summarizing the expected reactivity patterns for nucleophilic substitution on the this compound scaffold based on general principles of organic chemistry, as specific experimental data for this exact compound is not widely available in public literature.
| Reaction Type | Position of Attack | Reagents/Conditions | Expected Outcome |
| Palladium-catalyzed Suzuki Coupling | C7 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a C-C bond, replacing Br with an aryl group. |
| Palladium-catalyzed Heck Coupling | C7 | Alkene, Pd catalyst, Base | Formation of a C-C bond, replacing Br with a vinyl group. |
| Palladium-catalyzed Sonogashira Coupling | C7 | Terminal alkyne, Pd/Cu catalyst, Base | Formation of a C-C bond, replacing Br with an alkynyl group. |
| Palladium-catalyzed Buchwald-Hartwig Amination | C7 | Amine, Pd catalyst, Base | Formation of a C-N bond, replacing Br with an amino group. |
This table is generated based on established palladium-catalyzed cross-coupling reactions on aryl bromides and is intended to be illustrative of potential reactivity.
Elucidation of Reaction Mechanisms and Pathways for Chromane Functionalization
The functionalization of this compound predominantly proceeds through mechanisms involving organometallic intermediates, particularly in the case of palladium-catalyzed cross-coupling reactions at the C7-position.
The catalytic cycle of a Suzuki coupling, for instance, initiated on the 7-bromo position of the chromane, would follow these key steps:
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the 4,4-difluoro group is not expected to directly participate in these reactions at the distant C7-position. However, its electron-withdrawing nature can subtly influence the electronic properties of the aromatic ring, potentially affecting the rate of the oxidative addition step.
Mechanistic investigations into the reactivity of similar fluorinated heterocyclic systems often employ computational studies, such as Density Functional Theory (DFT), to model reaction pathways and transition states. These studies can provide insights into the activation energies of different steps and help predict the feasibility and outcome of proposed reactions. For nucleophilic aromatic substitution reactions, the mechanism can be concerted or stepwise, and the specific pathway is influenced by the nature of the nucleophile, the leaving group, and the electronic character of the aromatic system.
While specific mechanistic studies on this compound are not readily found in the surveyed literature, the principles of physical organic chemistry allow for the prediction of its reactivity based on the behavior of analogous structures. The interplay between the inductive effects of the fluorine atoms and the resonance effects within the aromatic system are key to understanding the nuanced reactivity of this complex molecule.
An extensive review of the scientific literature reveals a notable absence of specific studies on the derivatization and structural modification of the compound this compound. While the broader chromane scaffold is a subject of considerable research, and various derivatization strategies have been applied to its analogues, these specific modifications have not been documented for this compound itself.
Therefore, this article cannot be generated as per the provided outline, which requests a detailed and thorough discussion of modification strategies applied directly to this specific compound. The available research data does not cover the introduction of functional groups at various positions of the this compound ring, nor its use in the synthesis of fused, spirocyclic, or other complex analogues as specified in the instructions.
Information exists for related but structurally distinct compounds, such as 7-bromo-4-oxo-chromenes, various spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives, and pyrano[3,2-c]chromenes synthesized from different precursors. However, presenting this information would deviate from the strict requirement to focus solely on this compound. Consequently, in the absence of dedicated research on this specific molecule, a scientifically accurate article that adheres to the user's explicit and narrow scope cannot be constructed.
Derivatization and Structural Modification Strategies for 7 Bromo 4,4 Difluorochromane Analogues
Synthesis of Complex Chromane (B1220400) Analogues with Varied Substituent Patterns
Strategies for Integrating Additional Heterocyclic Fragments
The primary strategies for appending heterocyclic moieties to the 7-position of 7-Bromo-4,4-difluorochromane revolve around well-established palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, each offering a distinct approach to incorporate a diverse range of heterocyclic systems.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of a variety of heteroaryl groups by coupling with the corresponding heteroaryl boronic acids or boronic esters. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
A general scheme for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl boronic acid is presented below:
Scheme 1: General Suzuki-Miyaura coupling reaction.

| Entry | Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | Thiophene-2-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | Pyrazole-4-boronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 78 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This reaction is particularly useful for linking nitrogen-containing heterocycles directly to the 7-position of the 4,4-difluorochromane core. The reaction involves the palladium-catalyzed coupling of this compound with a heterocyclic amine in the presence of a strong base and a suitable phosphine (B1218219) ligand.
A general representation of the Buchwald-Hartwig amination is as follows:
Scheme 2: General Buchwald-Hartwig amination reaction.

| Entry | Heterocyclic Amine | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Imidazole | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 88 |
| 2 | Pyrazole | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 75 |
| 3 | Morpholine | G3-XPhos | - | LHMDS | THF | 95 |
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This method can be employed to introduce alkynyl-substituted heterocycles or to create an alkynyl linker to which a heterocyclic fragment can be subsequently attached. The reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base.
The general Sonogashira coupling reaction is depicted below:
Scheme 3: General Sonogashira coupling reaction.

| Entry | Heterocyclic Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Ethynylpyridine | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 90 |
| 2 | 3-Ethynylthiophene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 82 |
| 3 | 1-Ethynyl-1H-imidazole | Pd(OAc)₂ | CuI | K₂CO₃ | Acetonitrile | 70 |
Advanced Spectroscopic and Structural Characterization in Chromane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei. For a molecule like 7-Bromo-4,4-difluorochromane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete assignment of its structure.
¹H NMR (Proton NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the chromane (B1220400) ring. The aromatic protons would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) due to coupling with neighboring protons, with their chemical shifts influenced by the electronic effects of the bromo and difluoro substituents. The protons on the aliphatic portion of the chromane ring would appear as multiplets, with their chemical shifts and coupling constants providing valuable information about their spatial relationships.
¹³C NMR (Carbon-13 NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound would display a series of singlets, each corresponding to a unique carbon environment. The chemical shifts of the aromatic carbons would be affected by the bromine substituent, while the carbon atom bearing the two fluorine atoms (C4) would show a characteristic triplet due to one-bond C-F coupling.
¹⁹F NMR (Fluorine-19 NMR) spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet, as the two fluorine atoms at the C4 position are chemically equivalent. The chemical shift of this signal would be indicative of the gem-difluoroalkyl environment.
A comprehensive analysis of these NMR techniques would provide a detailed picture of the molecular structure of this compound. The following table summarizes the expected NMR data based on the analysis of similar structures.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | 7.0 - 7.5 | m | Aromatic Protons |
| ¹H | 4.0 - 4.5 | t | O-CH₂ |
| ¹H | 2.0 - 2.5 | t | CH₂-CF₂ |
| ¹³C | 150 - 160 | s | C-O (aromatic) |
| ¹³C | 110 - 135 | m | Aromatic Carbons |
| ¹³C | 120 - 130 | t | CF₂ |
| ¹³C | 60 - 70 | s | O-CH₂ |
| ¹³C | 30 - 40 | s | CH₂-CF₂ |
| ¹⁹F | -90 to -110 | s | CF₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of a fluorine atom, cleavage of the chromane ring, or retro-Diels-Alder reactions, leading to characteristic fragment ions.
| Technique | Expected Observation | Information Gained |
| HRMS | Accurate mass measurement | Elemental composition confirmation |
| Isotope Pattern | M and M+2 peaks of nearly equal intensity | Presence of one bromine atom |
| Fragmentation | Characteristic fragment ions | Structural confirmation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrations of its constituent bonds. Key expected vibrational frequencies include:
Aromatic C-H stretching: around 3000-3100 cm⁻¹
Aliphatic C-H stretching: around 2850-3000 cm⁻¹
C-O-C stretching (ether linkage): in the region of 1050-1250 cm⁻¹
C-F stretching: strong absorptions typically in the 1000-1400 cm⁻¹ range
C-Br stretching: in the fingerprint region, typically below 800 cm⁻¹
Aromatic C=C stretching: around 1450-1600 cm⁻¹
The presence and positions of these absorption bands would provide corroborating evidence for the proposed structure of this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| C-O-C (ether) | 1050 - 1250 |
| C-F | 1000 - 1400 |
| C-Br | < 800 |
| Aromatic C=C | 1450 - 1600 |
Theoretical and Computational Investigations on Halogenated Chromanes
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that complement experimental work. For halogenated chromanes like 7-Bromo-4,4-difluorochromane, theoretical investigations are crucial for elucidating reaction pathways, conformational preferences, and potential biological interactions, thereby guiding rational molecular design.
Applications of 7 Bromo 4,4 Difluorochromane As a Key Chemical Research Scaffold
Precursor and Intermediate in the Synthesis of Diverse Organic Molecules
The strategic placement of both a bromine atom and a difluorinated carbon center makes 7-Bromo-4,4-difluorochromane a highly valuable precursor and intermediate for the synthesis of a wide array of complex organic molecules. The bromine atom at the 7-position serves as a versatile synthetic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Notably, the bromo-substituent is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of diverse functional groups and molecular fragments at the 7-position of the chromane (B1220400) ring, thereby enabling the generation of extensive chemical libraries for biological screening.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Resulting Linkage | Potential Applications |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | C-C (Aryl/Heteroaryl) | Synthesis of biaryl and heteroaryl-substituted chromanes for medicinal chemistry. |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides, carbamates | C-N | Introduction of nitrogen-containing functionalities for modulating solubility and biological activity. |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Formation of styrenyl and other alkenyl derivatives. |
| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Synthesis of alkynyl-substituted chromanes as probes or for further functionalization. |
| Stille Coupling | Organostannanes | C-C (Aryl/Alkenyl) | Alternative to Suzuki coupling for the formation of C-C bonds. |
The gem-difluoro group at the 4-position, while relatively inert, can influence the electronic properties of the molecule and offers a site for potential metabolic stability. The presence of this group can also impart unique conformational constraints on the chromane ring system.
Building Block for Advancements in Heterocyclic Chemistry Research
The unique structural features of this compound make it an attractive building block for the construction of novel and complex heterocyclic systems. The reactivity of the bromine atom allows for its incorporation into larger, fused ring systems or for its use as an anchor point for the assembly of other heterocyclic moieties.
For instance, the bromo-substituent can be converted to other functional groups, such as an amino, hydroxyl, or carboxyl group, which can then participate in cyclization reactions to form new heterocyclic rings fused to the chromane core. This strategy provides access to a diverse range of polycyclic structures that are often associated with interesting biological activities.
Furthermore, the difluorinated nature of the chromane ring can be exploited to study the impact of fluorine on the reactivity and properties of newly synthesized heterocyclic compounds. The electron-withdrawing nature of the fluorine atoms can influence the acidity of neighboring protons and the reactivity of adjacent functional groups, leading to novel chemical transformations.
Scaffold for the Development of Advanced Chemical Tools and Probes
The development of chemical tools and probes is crucial for understanding complex biological processes. The this compound scaffold provides a robust platform for the design and synthesis of such molecules. The bromo-substituent can be readily functionalized with reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, to generate probes for target identification and imaging studies.
The fluorinated nature of the scaffold can be advantageous for the development of probes for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular environments. The unique chemical shift of the fluorine atoms in this compound and its derivatives can provide valuable information about their binding to biological macromolecules.
Table 2: Potential Applications of this compound in Chemical Probe Development
| Probe Type | Modification at 7-position | Application |
| Fluorescent Probes | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via a linker. | Cellular imaging, fluorescence polarization assays. |
| Affinity Probes | Immobilization on a solid support via the bromo-substituent. | Affinity chromatography for target protein purification. |
| Photoaffinity Probes | Introduction of a photolabile group (e.g., diazirine, benzophenone). | Covalent labeling of target proteins for identification. |
| ¹⁹F NMR Probes | The intrinsic difluoro group serves as the NMR reporter. | Studying protein-ligand interactions and conformational changes. |
Role in Methodological Development for Novel Fluorination and Bromination Reactions
While this compound is itself a product of fluorination and bromination reactions, its structure can also serve as a substrate for the development of new synthetic methodologies. The presence of both fluorine and bromine atoms allows for the investigation of selective transformations and the study of the interplay between these two halogens in chemical reactions.
For example, chemists can explore novel methods for the selective functionalization of the C-Br bond in the presence of the C-F bonds, or vice versa. The development of new catalysts and reagents that can achieve such selective transformations is an active area of research in organic chemistry. Furthermore, the difluorinated chromane core can be used to study the directing effects of fluorine in electrophilic aromatic substitution reactions on the benzene (B151609) ring.
Exploration as a Scaffold in Structure-Activity Relationship (SAR) Studies for Compound Design
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. drugdesign.org The this compound scaffold is an excellent starting point for systematic SAR explorations. The ability to easily modify the 7-position through cross-coupling reactions allows for the rapid generation of a library of analogs with diverse substituents.
By systematically varying the nature of the substituent at the 7-position (e.g., size, electronics, hydrogen-bonding capacity) and evaluating the biological activity of the resulting compounds, researchers can elucidate key structural requirements for interaction with a specific biological target.
In a study on substituted chroman-4-one derivatives as SIRT2 inhibitors, it was found that electron-withdrawing groups generally enhanced activity. acs.org While a 7-fluoro substituted analog showed only weak inhibitory activity, this highlights the importance of the position and nature of the halogen substituent in determining biological effects. acs.org SAR studies on thiochromane derivatives have also shown that electron-withdrawing groups can enhance antifungal activity. nih.govrsc.org These findings from related scaffolds underscore the potential for discovering potent and selective modulators of biological targets by exploring the chemical space around the this compound core.
Future Perspectives and Emerging Avenues in 7 Bromo 4,4 Difluorochromane Research
Development of Novel, Sustainable, and Highly Efficient Synthetic Routes
The synthesis of chromene and chromane (B1220400) derivatives is a field of active research, with a growing emphasis on green chemistry principles. nih.govresearchgate.net Future synthetic strategies for 7-Bromo-4,4-difluorochromane will likely move beyond traditional multi-step processes, which often involve hazardous reagents and generate significant waste. nih.gov The focus will be on developing novel, atom-economical, and environmentally benign routes.
Emerging synthetic avenues could include:
Catalytic C-H Functionalization: Direct, site-selective C-H functionalization of simpler chromane precursors offers a powerful method to install the bromo group, avoiding the need for pre-functionalized starting materials. universityofgalway.ie
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for fluorination and cyclization reactions, providing better control over reaction parameters and potentially higher yields.
Photoredox Catalysis: Visible-light-induced catalysis presents a sustainable approach for radical-mediated cyclizations to form the chromane core or to introduce the necessary functional groups under mild conditions. mdpi.com
Eco-Friendly Methodologies: The use of greener solvents, microwave irradiation, or ultrasound-assisted synthesis can significantly reduce reaction times and environmental impact. researchgate.net Methods using recyclable catalysts are also a key goal. nih.govresearchgate.net
These advanced synthetic methods promise to make this compound and a diverse library of its derivatives more accessible for further investigation.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The chemical structure of this compound features several reactive sites, suggesting a rich and largely unexplored reactivity profile. The aryl bromide at the 7-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe structure-activity relationships.
Future research will likely focus on:
Aryne Chemistry: Generation of a chromane-type aryne intermediate from the 7-bromo precursor could enable novel cycloaddition, insertion, and multicomponent reactions, leading to structurally complex and unique derivatives. researchgate.netnih.gov
Difluoromethylene Group Reactivity: While the gem-difluoro group at the 4-position is generally installed to block metabolic oxidation and modulate lipophilicity, its influence on the reactivity of the adjacent methylene (B1212753) group and the heterocyclic ring warrants investigation.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce selective opening or rearrangement of the difluorinated pyran ring could lead to novel scaffolds that are not accessible through conventional methods.
Understanding these reactivity patterns is crucial for diversifying the chemical space around the this compound core, enabling the synthesis of targeted molecules for various applications.
Advanced Computational Studies for Predictive Design and Optimization of Chromane Structures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules before their synthesis. longdom.orghilarispublisher.com For this compound, advanced computational methods can provide profound insights and guide future research efforts.
Key areas for computational investigation include:
Molecular Docking and Virtual Screening: By modeling the 3D structure of the compound, researchers can perform virtual screening against databases of biological targets to identify potential protein-ligand interactions and prioritize therapeutic areas for investigation. emanresearch.orgalliedacademies.org
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate and predict molecular properties such as electrostatic potential, conformational preferences, and reactivity. This can help rationalize observed chemical behavior and predict the outcomes of unknown reactions.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. emanresearch.org This early-stage assessment helps in designing molecules with better drug-like properties, reducing late-stage failures in drug development. emanresearch.org
These predictive models accelerate the design-synthesize-test cycle, making the discovery process more efficient and cost-effective. alliedacademies.org
| Computational Technique | Objective | Potential Impact on this compound Research |
|---|---|---|
| Molecular Docking | Predict binding orientation and affinity to a biological target. | Identification of potential therapeutic targets (e.g., enzymes, receptors). alliedacademies.org |
| Virtual Screening | Screen large libraries of compounds against a target. | Rapidly identify new hit compounds based on the chromane scaffold. hilarispublisher.com |
| Quantum Mechanics (QM) | Calculate electronic structure, reactivity, and spectral properties. | Understand reaction mechanisms and predict undiscovered reactivity. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the molecule and its target over time. | Assess the stability of ligand-protein complexes. universiteitleiden.nl |
| ADMET Prediction | Predict pharmacokinetic and toxicity profiles. | Optimize derivatives for better bioavailability and lower toxicity. emanresearch.org |
Expansion into New Research Domains and Multidisciplinary Chemical Science Investigations
The unique combination of a chromane core, a gem-difluoro group, and a bromine handle makes this compound a versatile platform for multidisciplinary research. While its most immediate potential lies in medicinal chemistry, its applications could extend into materials science and agrochemicals.
Future research directions could involve:
Medicinal Chemistry: Fluorinated heterocycles are present in a significant percentage of FDA-approved drugs. tandfonline.comnih.gov The 7-bromo position serves as a key vector for modification, allowing for the synthesis of libraries of compounds to be screened for various biological activities, including as enzyme inhibitors or receptor modulators. core.ac.uk The chromane scaffold itself is a well-established pharmacophore. core.ac.uk
Materials Science: The electronic properties conferred by the fluorine and bromine atoms could be exploited in the design of novel organic electronic materials, such as components for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics, after suitable derivatization.
Agrochemicals: The introduction of fluorine atoms is a common strategy in the development of modern pesticides and herbicides to enhance their potency and metabolic stability. researchgate.net Derivatives of this compound could be explored for potential applications in agriculture.
Chemical Biology: The compound could be functionalized with probes or tags via its bromo-substituent to create tools for studying biological systems, for example, in target identification or as imaging agents.
The convergence of chemistry with biology, materials science, and computational science will be essential to fully unlock the potential of this compound and its derivatives. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-4,4-difluorochromane, and how can purity be optimized?
- Methodological Answer :
- Synthesis : Start with fluorinated chromane precursors, such as difluorochromane derivatives, and introduce bromine via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling using bromophenylboronic acids as intermediates ).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol or dichloromethane. Monitor purity via HPLC (>97% by area) and confirm with melting point analysis (if crystalline) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computational predictions (DFT) for fluorine and bromine coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., expected [M+H]+ at m/z ~261) .
- FT-IR : Identify key functional groups (C-Br stretch ~550 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow techniques to monitor intermediates in halogenation or fluorination steps. Compare activation energies via Arrhenius plots .
- Isotopic Labeling : Substitute 19F with 18F (if feasible) to track fluorine migration pathways using PET or autoradiography .
- Theoretical Modeling : Employ DFT (B3LYP/6-311+G(d,p)) to simulate transition states and validate with experimental data .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Docking Studies : Model interactions with catalytic metal centers (e.g., Pd or Cu) using software like Gaussian or Schrödinger Suite to predict regioselectivity .
- QSPR Models : Corrate Hammett constants (σ) of substituents (Br, F) with reaction rates to design optimized analogs .
Q. How should contradictory data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer :
- Validation : Cross-check NMR assignments with 2D techniques (COSY, NOESY) and compare crystallographic data (CCDC deposition) to resolve conformational discrepancies .
- Systematic Review : Apply PRISMA guidelines to aggregate literature findings and identify methodological biases (e.g., solvent effects on crystallinity) .
Methodological Frameworks
Q. What frameworks ensure rigorous experimental design for studying this compound?
- Methodological Answer :
- PICO Framework : Define P opulation (reaction conditions), I ntervention (catalysts/solvents), C omparison (control reactions), O utcome (yield/purity) .
- FINER Criteria : Ensure projects are F easible (scale <5g), I nteresting (novel fluorination pathways), N ovel (understudied chromane derivatives), E thical (waste management), and R elevant (pharmaceutical intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
